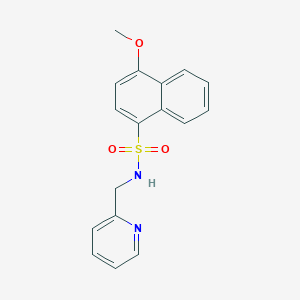
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide typically involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with 2-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- 4-methoxy-N-(2-pyridinylmethyl)benzamide
Uniqueness
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is unique due to its naphthalene ring, which imparts distinct chemical properties compared to similar compounds with benzene rings. This structural difference can influence its reactivity, binding affinity, and overall biological activity.
生物活性
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide structure, which is characterized by the following:
- Naphthalene Ring : Provides hydrophobic interactions, enhancing binding affinity to biological targets.
- Methoxy Group : Can influence the electronic properties and solubility.
- Pyridinylmethyl Group : May facilitate interactions with various receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor or receptor ligand . The compound's interaction with specific molecular targets alters their activity, leading to various biological effects.
Potential Targets
- Enzymes : Inhibition of specific enzymes can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptors : Binding to receptors may modulate signaling pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamides demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example, it has been investigated for its effects on triple-negative breast cancer (TNBC) cell lines, showing selective inhibition of cancer cell proliferation while sparing normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects .
Case Studies
- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of MDA-MB-231 TNBC cells with an IC50 value significantly lower than that observed in non-cancerous cells, indicating a promising therapeutic window .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. This inhibition could potentially reduce tumor spread in vivo .
- Toxicity Assessments : Toxicological evaluations in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Naphthalene sulfonamide | Antimicrobial, anticancer |
| 4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide | Benzene sulfonamide | Moderate antimicrobial |
| 4-methoxy-N-(2-pyridinylmethyl)benzamide | Benzamide | Limited anticancer activity |
特性
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-9-10-17(15-8-3-2-7-14(15)16)23(20,21)19-12-13-6-4-5-11-18-13/h2-11,19H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDCWOCOLKGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














